molecular formula C10H12N2S B14538713 N,4,6-Trimethyl-1,3-benzothiazol-2-amine CAS No. 62194-23-4

N,4,6-Trimethyl-1,3-benzothiazol-2-amine

Cat. No.: B14538713
CAS No.: 62194-23-4
M. Wt: 192.28 g/mol
InChI Key: QSGOVEQGHURRIO-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Nucleus in Contemporary Organic and Materials Chemistry

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in modern organic and materials chemistry. rsc.org Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) impart a unique combination of electronic and photophysical properties. This has led to its incorporation into a vast array of functional molecules.

In the realm of materials chemistry , benzothiazole derivatives are integral to the development of organic light-emitting diodes (OLEDs), fluorescent probes, and solar cells. Their inherent fluorescence and thermal stability make them valuable components in optoelectronic devices. researchgate.net

The medicinal chemistry landscape is particularly rich with benzothiazole-containing compounds. The scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov This has resulted in the development of drugs with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. uokerbala.edu.iqresearchgate.net A notable example is Riluzole, a benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS).

Table 1: Applications of the Benzothiazole Nucleus

Field Applications
Materials Chemistry Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes, Dyes, Solar Cells
Medicinal Chemistry Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant, Neuroprotective Agents

Overview of Methylated Benzothiazol-2-amines within Heterocyclic Systems

Methylated benzothiazol-2-amines, the chemical family to which N,4,6-Trimethyl-1,3-benzothiazol-2-amine belongs, are a significant subclass of benzothiazole derivatives. The introduction of methyl groups to the core structure can profoundly influence the molecule's physicochemical properties and biological activity.

Methylation can affect:

Solubility: Enhancing solubility in organic solvents.

Lipophilicity: Increasing the molecule's affinity for lipid environments, which can be crucial for traversing biological membranes.

Target Binding: The size and position of methyl groups can influence how the molecule fits into the binding pockets of enzymes and receptors, potentially enhancing potency and selectivity. nih.gov

Metabolic Stability: Methyl groups can block sites of metabolic degradation, prolonging the compound's activity in a biological system.

Foundational Research Contributions to 2-Aminobenzothiazole (B30445) Chemistry

The chemistry of 2-aminobenzothiazoles has a rich history, with several foundational synthetic methods still in use today. These early contributions paved the way for the synthesis of a vast library of derivatives, including, hypothetically, this compound.

One of the earliest and most significant contributions is the Hugerschoff synthesis , first reported in 1901. This method involves the cyclization of arylthioureas with bromine in an inert solvent like chloroform. researchgate.netresearchgate.net This reaction proceeds through an electrophilic attack of bromine on the sulfur atom, followed by intramolecular cyclization onto the aromatic ring. dntb.gov.ua

Another cornerstone is the Jacobson synthesis , which involves the oxidative cyclization of an arylthioamide on an unsubstituted ortho position, typically using potassium ferricyanide (B76249) in a basic medium. rsc.orgacs.org This method has been widely used for preparing various substituted benzothiazoles.

Modern synthetic approaches have built upon these foundations, often aiming for milder reaction conditions, higher yields, and greater functional group tolerance. These include methods utilizing different catalysts and greener solvents. organic-chemistry.orgmdpi.com The synthesis of a specifically substituted compound like this compound would likely start from a correspondingly substituted aniline (B41778), 3,5-dimethylaniline (B87155), followed by thiocyanation and cyclization, and finally N-methylation of the 2-amino group.

Table 2: Foundational Syntheses of 2-Aminobenzothiazoles

Synthesis Method Key Reagents Description
Hugerschoff Synthesis Arylthiourea, Bromine, Chloroform Cyclization of an arylthiourea via electrophilic attack of bromine. researchgate.netresearchgate.net
Jacobson Synthesis Arylthioamide, Potassium Ferricyanide, Base Oxidative cyclization of an arylthioamide. rsc.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,4,6-trimethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-4-7(2)9-8(5-6)13-10(11-3)12-9/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGOVEQGHURRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663311
Record name N,4,6-Trimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62194-23-4
Record name N,4,6-Trimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N,4,6 Trimethyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Direct Cyclization Approaches to the Benzothiazole (B30560) Core

Direct cyclization strategies are a cornerstone in the synthesis of benzothiazoles, offering a convergent approach to the bicyclic system. These methods typically involve the reaction of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon synthon.

Condensation Reactions from 2-Aminothiophenols with Carbonyl Compounds and Carboxylic Acids

The condensation of 2-aminothiophenols with various carbonyl-containing compounds is a widely employed and versatile method for the synthesis of 2-substituted benzothiazoles. This approach is adaptable for the synthesis of derivatives of N,4,6-trimethyl-1,3-benzothiazol-2-amine by starting with the appropriately substituted 4,6-dimethyl-2-aminothiophenol.

The reaction proceeds through the initial formation of a Schiff base between the amino group of the 2-aminothiophenol and the carbonyl compound, followed by an intramolecular cyclization via nucleophilic attack of the thiol group onto the imine carbon. Subsequent dehydration or oxidation then leads to the aromatic benzothiazole ring. A variety of reagents can be used, including aldehydes, ketones, carboxylic acids, and their derivatives. mdpi.commdpi.com

Starting MaterialReagentProductReference
2-AminothiophenolAldehydes2-Substituted benzothiazoles mdpi.com
2-AminothiophenolKetones2,2-Disubstituted-2,3-dihydrobenzothiazoles mdpi.com
2-AminothiophenolCarboxylic Acids2-Substituted benzothiazoles mdpi.com

Catalyst- and Additive-Free Syntheses of 2-Substituted Benzothiazoles

In the pursuit of greener and more sustainable chemical processes, catalyst- and additive-free synthetic methods have gained significant attention. These approaches often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as elevated temperatures or the use of microwave irradiation.

A notable advancement in benzothiazole synthesis is the development of three-component, one-pot protocols. These reactions offer high atom economy and procedural simplicity by combining multiple starting materials in a single reaction vessel to construct the target molecule in a cascade fashion. A particularly effective catalyst- and additive-free method involves the reaction of an aromatic amine, an aliphatic amine, and elemental sulfur. nih.govorgsyn.org This reaction proceeds through the formation of multiple C-S and C-N bonds in a single operation. nih.govorgsyn.org

For the synthesis of derivatives of this compound, one could envision a modification of this protocol, although the direct synthesis of the N-methylated product in one pot might be challenging and would likely require a subsequent N-alkylation step.

In many benzothiazole syntheses, an oxidant is required for the final aromatization step of the dihydrobenzothiazole intermediate. Dimethyl sulfoxide (B87167) (DMSO) has emerged as a versatile and environmentally benign oxidant in this context. organic-chemistry.orgnih.govnih.gov Beyond its role as a solvent, DMSO can actively participate in the reaction mechanism.

In certain three-component reactions for the synthesis of 2-unsubstituted benzothiazoles, DMSO can serve a triple role as a carbon source, a solvent, and an oxidant. organic-chemistry.orgnih.gov In other catalyst-free syntheses of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur, DMSO functions as both the solvent and the oxidant, facilitating the cyclization and subsequent aromatization. nih.govorgsyn.org The mechanism is believed to involve the oxidation of intermediates by DMSO, which is itself reduced in the process. nih.govnih.gov

Formation of the Benzothiazole Ring System from Substituted Anilines

Condensation with Ammonium (B1175870) Thiocyanate (B1210189) in the Presence of Catalysts

A classic and robust method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline (B41778) with ammonium thiocyanate in the presence of an oxidizing agent, which acts as a catalyst for the cyclization. This method is directly applicable to the synthesis of the precursor for this compound.

The synthesis of 2-amino-4,6-dimethylbenzothiazole, the direct precursor to the target molecule, can be achieved by reacting 3,5-dimethylaniline (B87155) with ammonium thiocyanate. The reaction is typically carried out in a suitable solvent like acetic acid, and an oxidizing agent such as bromine or sulfuryl chloride is used to effect the cyclization. orgsyn.orgrjpbcs.comresearchgate.net The reaction proceeds through the in-situ formation of a thiourea (B124793) derivative from the aniline and thiocyanate, which then undergoes oxidative cyclization to form the 2-aminobenzothiazole (B30445) ring. rjpbcs.comresearchgate.net

Starting AnilineReagentProductReference
p-ToluidineSodium thiocyanate, Sulfuric acid, Sulfuryl chloride2-Amino-6-methylbenzothiazole orgsyn.org
Substituted AnilinesAmmonium thiocyanate, Bromine2-Amino-substituted benzothiazoles rjpbcs.comresearchgate.net
3,5-DimethylanilineAmmonium thiocyanate, Bromine/Sulfuryl Chloride2-Amino-4,6-dimethylbenzothiazole(Inferred)

Following the successful synthesis of 2-amino-4,6-dimethylbenzothiazole, the final N-methylation step can be carried out using a variety of methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, under basic conditions to yield the target compound, this compound. nih.gov

Multi-Step Approaches via Intermediate Formation

Multi-step synthesis provides a reliable and versatile route to this compound, allowing for the careful construction of the molecule through stable intermediates. A common strategy involves the initial formation of a substituted N-arylthiourea followed by intramolecular cyclization.

A foundational multi-step synthesis begins with the appropriately substituted aniline, in this case, 3,5-dimethylaniline. This precursor can be reacted with a thiocyanate salt in the presence of an oxidizing agent to form an isothiocyanate intermediate in situ. Subsequent reaction with an amine, followed by cyclization, yields the desired 2-aminobenzothiazole.

An alternative and widely applicable multi-step approach involves the reaction of a substituted aniline with ammonium thiocyanate and bromine in glacial acetic acid. This method, while classic, is highly effective for the synthesis of 6-substituted 2-aminobenzothiazoles. For the synthesis of this compound, 3,5-dimethylaniline would be the starting material. The reaction proceeds through the formation of a thiocyanogen (B1223195) intermediate, which then reacts with the aniline. Subsequent intramolecular cyclization leads to the formation of the benzothiazole ring. Further N-methylation would be required to obtain the final product.

Another multi-step pathway involves the initial synthesis of a substituted thiourea. For instance, 3,5-dimethylaniline can be reacted with an isothiocyanate to form the corresponding N-(3,5-dimethylphenyl)thiourea. This intermediate can then undergo oxidative cyclization to form the 2-amino-4,6-dimethylbenzothiazole. The final N-methylation step can be achieved using a suitable methylating agent.

These multi-step methods, while sometimes longer, offer the advantage of high purity and the ability to introduce a variety of substituents at different stages of the synthesis, allowing for the creation of a diverse library of derivatives.

Derivatization Strategies for 2-Aminobenzothiazoles and Methylated Analogues

The 2-amino group of this compound is a versatile handle for a wide range of derivatization reactions, enabling the synthesis of a vast array of compounds with potentially enhanced biological activities.

The synthesis of N-acyl derivatives of 2-aminobenzothiazoles is a common strategy to modify their properties. nih.gov These reactions typically involve the acylation of the 2-amino group with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. For this compound, the N-acylation would proceed by reacting it with an appropriate acylating agent in the presence of a base to neutralize the acid byproduct. nih.gov

A direct and efficient method for the synthesis of N-acyl 2-aminobenzothiazoles is the N-heterocyclic carbene (NHC)-catalyzed direct oxidative amidation of aldehydes. rsc.org This method involves the reaction of a 2-aminobenzothiazole with an aldehyde in the presence of an NHC catalyst and an oxidant. This approach is advantageous due to its high atom economy and the use of readily available aldehydes. rsc.org

Reactant 1Reactant 2Catalyst/ReagentProductYield (%)
2-Aminobenzothiazole4-MethoxybenzaldehydeTriazolium salt, Oxidant, Cs2CO3N-(Benzo[d]thiazol-2-yl)-4-methoxybenzamide93
2-Aminobenzothiazole4-BromobenzaldehydeTriazolium salt, Oxidant, Cs2CO3N-(Benzo[d]thiazol-2-yl)-4-bromobenzamide84
2-Aminobenzothiazole4-NitrobenzaldehydeTriazolium salt, Oxidant, Cs2CO3N-(Benzo[d]thiazol-2-yl)-4-nitrobenzamide80

This table presents data for the acylation of the parent 2-aminobenzothiazole, which is expected to be analogous for this compound. rsc.org

Schiff bases, or imines, are readily synthesized by the condensation reaction of a primary amine with an aldehyde or ketone. The 2-amino group of this compound can react with a variety of aromatic aldehydes to form the corresponding Schiff bases. ijpbs.comniscpr.res.in This reaction is typically carried out in a suitable solvent, often with acid catalysis, and involves the removal of water to drive the equilibrium towards the product. niscpr.res.in

The formation of Schiff bases is a versatile method for introducing a wide range of aromatic and heterocyclic moieties onto the 2-aminobenzothiazole scaffold, leading to compounds with diverse electronic and steric properties. ijpbs.comniscpr.res.in

2-Aminobenzothiazole DerivativeAromatic AldehydeSolvent/CatalystProductYield (%)
4,6-Difluoro-2-aminobenzothiazole4-(Dimethylamino)benzaldehydeMethanol/Glacial Acetic AcidN-(4-(Dimethylamino)benzylidene)-4,6-difluorobenzothiazol-2-amine62.95
2-Aminobenzothiazole6-Methoxy-naphthalen-1-carbaldehydeNot specified(E)-N-(Benzo[d]thiazol-2-yl)-1-(6-methoxynaphthalen-1-yl)methanimine91

This table illustrates Schiff base formation with different substituted 2-aminobenzothiazoles, demonstrating the general applicability of the reaction. ijpbs.comniscpr.res.in

Diazo-coupling reactions are a powerful tool for the synthesis of azo compounds, which are highly conjugated systems with applications as dyes and in materials science. The 2-amino group of a benzothiazole can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. scispace.com This diazonium salt can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo-linked benzothiazole derivative. scispace.com

For this compound, the diazotization would proceed similarly, followed by coupling with a suitable aromatic partner to yield a highly conjugated system. The electron-donating methyl groups on the benzothiazole ring may influence the reactivity of the diazonium salt and the properties of the final azo compound.

Diazonium Salt PrecursorCoupling AgentReaction ConditionsProduct Type
2-Amino-6-substituted benzothiazolePhenols0-5 °C, acidic pHAzo-benzothiazole dye
2-AminobenzothiazoleSalicylaldehydeAlkaline solutionAzo-aldehyde derivative

This table provides a general overview of diazo-coupling reactions involving 2-aminobenzothiazoles. scispace.com

Modern Coupling and Multicomponent Reaction Techniques

Modern synthetic methodologies, including microwave-promoted reactions and multicomponent reactions, offer significant advantages in terms of efficiency, sustainability, and the ability to generate molecular complexity in a single step. nih.govresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.com The synthesis of 2-aminobenzothiazoles and their derivatives can be significantly accelerated under microwave conditions. mdpi.comscielo.br For example, the reaction of anilines with potassium thiocyanate and a bromine source to form 2-aminobenzothiazoles can be completed in minutes under microwave irradiation, compared to hours with conventional heating. researchgate.net

Catalytic methods also play a crucial role in the modern synthesis of benzothiazoles. Transition metal catalysts, such as palladium and copper, can facilitate the intramolecular cyclization of N-arylthioureas or the coupling of 2-haloanilines with dithiocarbamates to form the benzothiazole ring system. nih.gov These catalytic approaches often proceed under milder conditions and with higher efficiency than their non-catalytic counterparts. nih.gov

Reaction TypeReactantsCatalyst/ConditionsAdvantage
2-Aminobenzothiazole SynthesisAnilines, KSCN, TBATBMicrowave irradiation (195 W, 3-5 min)Rapid reaction, high yield
Benzothiazole Synthesis2-Aminothiophenol, Aromatic aldehydesAcacia concinna, Microwave irradiationSolvent-free, eco-friendly
Intramolecular CyclizationN-ArylthioureasRuCl3High yield
Three-Component Reaction2-Aminobenzothiazole, Pyridine-2-aldehyde, Ethyl acetoacetatePdCl2, Microwave (90 °C, 2-5 min)One-pot, solvent-free, rapid

This table summarizes various microwave-promoted and catalytic methods for the synthesis of benzothiazole derivatives. mdpi.comresearchgate.netarabjchem.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient for building molecular complexity. researchgate.netrroij.com 2-Aminobenzothiazoles are excellent substrates for MCRs. For instance, the one-pot reaction of a 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound can lead to the formation of complex fused heterocyclic systems like pyrimido[2,1-b]benzothiazoles. arabjchem.org These reactions are often catalyzed by Lewis or Brønsted acids and can be performed under solvent-free or environmentally benign conditions. arabjchem.org

Buchwald-Hartwig Amination in Benzothiazole Functionalization

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation of fundamental importance in medicinal and materials chemistry. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl and heteroaryl amines from aryl or heteroaryl halides or triflates and primary or secondary amines. wikipedia.org The reaction's broad substrate scope and functional group tolerance have made it an invaluable tool for the functionalization of heterocyclic compounds, including benzothiazoles. nih.gov

The application of the Buchwald-Hartwig amination to the benzothiazole core typically involves the coupling of a 2-halobenzothiazole with an amine or the N-arylation of a 2-aminobenzothiazole with an aryl halide. These reactions provide a direct route to N-substituted-2-aminobenzothiazole derivatives. The success of the transformation is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. A variety of phosphine-based ligands have been developed to facilitate these couplings, each with its own advantages for specific substrate combinations. researchgate.net

For instance, the palladium-catalyzed N-arylation of 2-aminobenzothiazole derivatives has been successfully achieved using various catalyst systems. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos and tBuBrettPhos often providing good results. researchgate.net The selection of the base is also crucial, as it must be strong enough to deprotonate the amine without causing decomposition of the starting materials or products. researchgate.net

Below is a table summarizing various conditions reported for the Buchwald-Hartwig amination involving benzothiazole derivatives, showcasing the diversity of applicable catalyst systems and reaction parameters.

EntryAryl Halide/TriflateAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
12-ChlorobenzothiazolePiperidinePd2(dba)3 / Ligand 3NaOt-BuToluene2592 acs.org
22-ChlorobenzothiazoleDibutylaminePd2(dba)3 / Ligand 3NaOt-BuToluene10097 acs.org
32-ChlorobenzothiazoleIndolePd2(dba)3 / Ligand 3NaOt-BuToluene10073 acs.org
42-Aminobenzothiazole-4-carboxylateAryl BromidePd2(dba)3 / Xantphos (L1)K2CO31,4-Dioxane10088 researchgate.net
5Aryl Bromide2-AminobenzothiazolePd(OAc)2 / Ligand 1 (L1)K2CO3t-BuOH110Good nih.gov

Exploiting 2,2,6-Trimethyl-4H-1,3-dioxin-4-one for Amide Linkages

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the preparation of biologically active molecules and functional materials. While traditional methods often involve the use of activated carboxylic acid derivatives, alternative reagents have been developed to streamline this process. One such reagent is 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which serves as a convenient and effective precursor for the acetoacetylation of nucleophiles, including amines. chembroad.com

Upon heating, 2,2,6-trimethyl-4H-1,3-dioxin-4-one undergoes a retro-Diels-Alder reaction to generate acetone (B3395972) and the highly reactive acetylketene. This intermediate readily reacts with primary and secondary amines to form N-substituted acetoacetamides (β-ketoamides). chembroad.com This methodology offers a straightforward approach to the synthesis of amide linkages without the need for coupling agents or the pre-activation of a carboxylic acid.

In the context of this compound and its derivatives, 2,2,6-trimethyl-4H-1,3-dioxin-4-one can be utilized to introduce an acetoacetamide (B46550) moiety onto the 2-amino group of the benzothiazole core. This reaction would yield an N-(benzothiazol-2-yl)acetoacetamide derivative, which can serve as a versatile intermediate for further synthetic transformations. The presence of the β-keto group allows for a wide range of subsequent reactions, including the synthesis of various heterocyclic systems.

The reaction of a 2-aminobenzothiazole derivative with 2,2,6-trimethyl-4H-1,3-dioxin-4-one would typically be carried out by heating the two components in a suitable solvent, such as xylene or in some cases, even in an aqueous medium. chembroad.com The reaction is generally clean and provides the desired acetoacetamide in good yield.

The following table illustrates the general utility of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in the synthesis of acetoacetamides from various amines, highlighting its potential for application with 2-aminobenzothiazole derivatives.

EntryAmine SubstrateReaction ConditionsProduct TypeYieldReference
1Primary or Secondary AminesRefluxing Tetrahydrofuran, Sodium Acetateβ-KetoamidesQuantitative chembroad.com
2N-methylanilineXylene, RefluxN-methyl-3-oxo-N-phenylbutamideNot specified chembroad.com
3Amine DerivativesAqueous Medium, Conventional or Microwave HeatingN-aryl- and N-alkyl-acetoacetamidesGood to Excellent chembroad.com

Industrial Production Considerations for Benzothiazole Derivatives

The industrial-scale production of benzothiazole derivatives, such as those used as vulcanization accelerators, presents a unique set of challenges and considerations that differ significantly from laboratory-scale synthesis. google.com Key factors that must be addressed include process safety, cost-effectiveness, scalability, and environmental impact. airo.co.in

A prominent example of an industrially significant benzothiazole is 2-mercaptobenzothiazole (B37678) (MBT), which serves as a precursor to a wide range of sulfenamide (B3320178) accelerators. lusida.com The industrial synthesis of MBT is often accomplished through the high-pressure reaction of aniline, carbon disulfide, and sulfur. google.comwikipedia.org This process, while effective, involves hazardous materials and requires careful control of reaction parameters to ensure safety and maximize yield. google.com The purification of the crude product is also a critical step, often involving dissolution in an alkaline solution followed by precipitation with acid to remove impurities. who.int

For the production of this compound and related compounds, several key aspects must be considered for industrial viability:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as the appropriately substituted anilines, are primary economic drivers. Efficient supply chains and cost-effective raw materials are essential for a commercially viable process.

Process Optimization and Scalability: Laboratory procedures must be adapted for large-scale reactors. This includes optimizing reaction conditions (temperature, pressure, reaction time) to maximize throughput and minimize energy consumption. Batch processing is common in the production of specialty chemicals like benzothiazole derivatives, as it offers flexibility. acs.org

Safety and Hazard Management: The use of flammable solvents, toxic reagents, and high-pressure conditions necessitates robust safety protocols. This includes the design of reactors to handle high pressures and temperatures, as well as the implementation of emergency shutdown systems and procedures for handling hazardous spills and releases.

Waste Management and Environmental Impact: The generation of byproducts and waste streams is an inevitable part of chemical manufacturing. Industrial processes for benzothiazole derivatives can produce significant amounts of waste, including sodium sulfate and tar-like byproducts. google.com The development of "green" synthesis routes that minimize waste and utilize less hazardous reagents is an area of ongoing research and is becoming increasingly important due to stricter environmental regulations. airo.co.innih.gov The principles of green chemistry, such as atom economy and the use of biocatalysts, are being explored to make the production of benzothiazoles more sustainable. airo.co.in

Product Purity and Quality Control: The final product must meet stringent purity specifications, particularly for applications in industries such as rubber manufacturing where impurities can affect the performance of the final product. Robust analytical methods are required for quality control throughout the production process.

The following table summarizes key considerations in the industrial production of benzothiazole derivatives.

ConsiderationKey AspectsChallenges and Mitigation Strategies
Process Chemistry Reaction efficiency, selectivity, and yield.Optimization of reaction parameters; development of more efficient catalysts; exploration of continuous flow processes.
Raw Materials Cost, availability, and purity of starting materials.Secure and diversified supply chains; development of synthetic routes from cheaper, more abundant feedstocks.
Safety Handling of hazardous materials (e.g., carbon disulfide, high pressure).Implementation of robust safety protocols (HAZOP analysis); use of automated control systems; proper personal protective equipment (PPE).
Environmental Waste generation (e.g., sodium sulfate, organic byproducts) and solvent emissions.Implementation of waste treatment facilities; development of greener synthetic routes with higher atom economy and less hazardous reagents. airo.co.in
Economic Overall production cost, market demand, and profitability.Process intensification to reduce capital and operating costs; development of high-value applications for the products.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of N,4,6 Trimethyl 1,3 Benzothiazol 2 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise atomic arrangement of N,4,6-trimethyl-1,3-benzothiazol-2-amine. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR can map the chemical environment of each hydrogen and carbon atom, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons, the three methyl groups, and the amine proton.

Detailed analysis of closely related compounds, such as N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine, allows for precise prediction of the chemical shifts. rsc.org The protons on the benzene (B151609) ring at positions 5 and 7 are expected to appear as distinct singlets, as the methyl substitutions at positions 4 and 6 eliminate the typical ortho- and meta-couplings. rsc.org The three methyl groups (N-CH₃, 4-CH₃, and 6-CH₃) will also produce singlet signals, with their specific chemical shifts influenced by their position on the benzothiazole (B30560) framework. The N-H proton of the secondary amine is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. rsc.orguq.edu.au

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-5 ~6.85 Singlet
H-7 ~7.25 Singlet
NH ~8.3 Broad Singlet
N-CH₃ ~3.0 Singlet
4-CH₃ ~2.41 Singlet
6-CH₃ ~2.26 Singlet

Note: Data is predicted based on analogues such as N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound is expected to show ten distinct signals corresponding to its ten unique carbon atoms. The chemical shift of the C2 carbon, bonded to both the exocyclic amine and the thiazole (B1198619) nitrogen, is characteristically found far downfield, often above 160 ppm. rsc.org The carbons bearing methyl groups (C4 and C6) and the other quaternary carbons of the fused ring system (C3a and C7a) can be assigned based on substituent effects and comparison with related structures. rsc.org The methyl carbons themselves will appear in the upfield region of the spectrum. rsc.orgarabjchem.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 ~165.5
C3a ~128.0
C4 ~130.5
C5 ~118.8
C6 ~130.4
C7 ~127.5
C7a ~149.8
N-CH₃ ~31.0
4-CH₃ ~21.3
6-CH₃ ~18.6

Note: Data is predicted based on analogues such as N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine. rsc.org

Advanced NMR Techniques (e.g., 2D NMR, solid-state NMR for complexes)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural confirmation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments for C5/H-5, C7/H-7, and the three methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the connectivity across the entire molecule by revealing 2- and 3-bond correlations between protons and carbons. Key expected correlations include those from the 4-CH₃ protons to carbons C3a, C4, and C5, and from the N-CH₃ protons to the C2 carbon, which would definitively establish the substitution pattern.

COSY (Correlation Spectroscopy): This experiment would confirm the lack of correlation between the H-5 and H-7 protons, consistent with their meta-relationship and singlet multiplicity.

Solid-State NMR (SSNMR) would be a valuable technique for analyzing the compound in its crystalline form or as part of a metal complex. acs.org It provides insights into the molecular conformation, packing arrangements in the crystal lattice, and the existence of different polymorphic forms, which are not observable in solution-state NMR.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands would confirm its key structural features. nih.govresearchgate.net

The spectrum is expected to be dominated by a single, moderately sharp N-H stretching band for the secondary amine in the 3350-3310 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the three methyl groups are expected just below 3000 cm⁻¹. The C=N double bond of the thiazole ring and the C=C bonds of the aromatic ring give rise to a series of sharp bands in the 1650-1450 cm⁻¹ region. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (secondary amine) 3350 - 3310 Medium
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 2980 - 2850 Medium
C=N Stretch (thiazole ring) 1640 - 1600 Medium-Strong
C=C Stretch (aromatic ring) 1600 - 1450 Medium-Strong
Aromatic C-N Stretch 1335 - 1250 Strong

Note: Frequencies are based on data for various 2-aminobenzothiazole (B30445) derivatives. nih.govresearchgate.netresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the benzothiazole ring is expected to produce characteristic absorption bands. Studies on similar 2-aminobenzothiazole derivatives show strong absorptions in the UV region. researchgate.netmdpi.com

Typically, two main absorption bands corresponding to π→π* transitions are observed. The first is expected in the 220-250 nm range, with a second, more intense band appearing at a longer wavelength, generally between 300 and 350 nm. researchgate.netmdpi.com The presence of three electron-donating methyl groups as auxochromes on the benzothiazole core may induce a slight bathochromic (red) shift compared to the unsubstituted parent compound. A weaker absorption band corresponding to an n→π* transition, involving the lone pair electrons on the nitrogen and sulfur atoms, may also be observed at the edge of the UV-Vis spectrum.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Predicted λmax (nm) Electronic Transition Molar Absorptivity (ε)
~230 - 250 π→π* High
~310 - 340 π→π* High
>350 n→π* Low

Note: Data is based on general spectral characteristics of 2-aminobenzothiazole derivatives. researchgate.netmdpi.comresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. The predicted monoisotopic mass for this compound (C₁₀H₁₂N₂S) is 192.0721 Da. In accordance with the nitrogen rule, the presence of two nitrogen atoms dictates that the molecular ion peak (M⁺˙) will have an even mass-to-charge ratio (m/z) of 192.

The fragmentation pattern under electron ionization (EI) would provide further structural proof. The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this molecule, this could involve the loss of a hydrogen radical from the N-methyl group to form a stable iminium cation at m/z 191 (M-1). Fragmentation of the benzothiazole ring itself is also expected, potentially leading to the loss of molecules like hydrogen cyanide (HCN) or methyl isothiocyanate (CH₃NCS), giving rise to characteristic fragment ions.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
192 [C₁₀H₁₂N₂S]⁺˙ Molecular Ion (M⁺˙)
191 [C₁₀H₁₁N₂S]⁺ Loss of H˙ (α-cleavage)
177 [C₉H₉N₂S]⁺ Loss of CH₃˙
165 [C₉H₉NS]⁺˙ Loss of HCN from (M-CH₃) fragment

Note: Fragmentation patterns are predicted based on general principles of mass spectrometry. libretexts.orgchemguide.co.uk

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile compounds through the analysis of their fragmentation patterns. In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation of 2-aminobenzothiazole derivatives is influenced by the stability of the heterocyclic ring and the nature of its substituents.

For this compound, the molecular ion peak is expected to be prominent. The fragmentation pattern would likely involve characteristic losses of methyl radicals (•CH₃) from the aromatic ring or the N-methyl group, as well as cleavages of the benzothiazole core. Common fragmentation pathways for substituted 2-aminobenzothiazoles include the rupture of the thiazole ring and subsequent loss of small neutral molecules. chemistryjournal.inresearchgate.net The resulting mass spectrum serves as a molecular fingerprint, allowing for structural confirmation.

Table 1: Predicted Major EI-MS Fragmentation Ions for this compound

m/z (mass-to-charge ratio)Ion Structure/Proposed Fragment
192[M]•+ (Molecular Ion)
177[M - CH₃]•+
150[M - C₂H₆N]•+
135[C₇H₅NS]•+

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments. jyoungpharm.org For this compound (C₁₀H₁₂N₂S), HRMS can unequivocally confirm its molecular formula by distinguishing it from other compounds with the same nominal mass but different elemental compositions.

The technique is crucial for validating the identity of newly synthesized compounds and for identifying unknown metabolites or degradation products. nih.gov The comparison between the experimentally measured mass and the theoretically calculated mass for a given formula provides strong evidence for the compound's identity.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺ (Hypothetical)
C₁₀H₁₂N₂S193.0794193.0792

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is widely used for the purity assessment and identity confirmation of benzothiazole derivatives in complex mixtures. nih.govnih.gov

In a typical LC-MS analysis, the sample is first separated on a reversed-phase column. nih.govmac-mod.com The eluent is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar and thermally labile molecules. nih.gov For 2-aminobenzothiazole compounds, ESI in the positive ion mode is commonly employed, leading to the detection of the protonated molecule [M+H]⁺. nih.govnih.gov The method's high sensitivity and selectivity allow for the detection and quantification of the target compound while also identifying any impurities or side products, with limits of quantification often in the nanogram-per-liter range. nih.govnih.gov The purity of benzothiazole analogues is often found to be greater than 99% when assessed by this method. jyoungpharm.org

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure and properties of a molecule. ijprajournal.com

Single Crystal X-ray Diffraction for Absolute Structure and Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) provides the most detailed and unambiguous structural information for a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the electron density, and thus the atomic positions, can be constructed.

For analogues like 6-Methoxy-1,3-benzothiazol-2-amine, SCXRD studies have revealed that the molecule is nearly planar. researchgate.net In the solid state, 2-aminobenzothiazole derivatives often form centrosymmetric dimers through intermolecular N—H···N hydrogen bonds. researchgate.netresearchgate.netnih.gov These dimers can be further linked into extended chains or networks via other interactions. The analysis provides precise bond lengths and angles, confirming the hybridizations and connectivity of all atoms within the molecule. For this compound, a similar planar geometry and hydrogen-bonding motifs would be anticipated.

Table 3: Typical Crystallographic Data for a Substituted 2-Aminobenzothiazole Analogue

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n researchgate.net
a (Å)14.2766 (6) nih.gov
b (Å)7.0676 (2) nih.gov
c (Å)13.8598 (6) nih.gov
β (°)118.736 (2) nih.gov
V (ų)1226.24 (9) nih.gov
Z4 nih.gov

Solid-State Structural Characterization of Co-crystals and Complexes

Powder X-ray Diffraction (PXRD) is a vital tool for characterizing polycrystalline materials, including co-crystals and metal complexes. ijprajournal.commdpi.com While single-crystal XRD provides the absolute structure, PXRD is used to identify crystalline phases, assess purity, and study solid-state transformations. nih.gov

The formation of co-crystals can significantly alter the physicochemical properties of a compound. Studies on 2-aminobenzothiazole derivatives have shown their ability to form co-crystals with various carboxylic acids. researchgate.net XRD analysis of these co-crystals reveals that the primary interaction is often a robust hydrogen-bonded dimer association between the carboxylate group of the co-former and the amine/heterocyclic nitrogen sites of the benzothiazole. researchgate.net This analysis is crucial for understanding the principles of crystal engineering and designing novel solid forms with desired properties. Similarly, XRD is used to confirm the structure and coordination environment in solid metal complexes of benzothiazole ligands. acs.org

Specialized Spectroscopic Methods for Metal Complexes

The 2-aminobenzothiazole scaffold, with its multiple heteroatoms, is an excellent ligand for coordinating with various metal ions. Specialized spectroscopic techniques are employed to elucidate the structure and bonding within these metal complexes.

Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N or N-H groups upon complexation indicates their involvement in bonding with the metal ion. jmaterenvironsci.commdpi.com

Electronic spectroscopy (UV-Vis) provides information about the geometry of the metal center. jmaterenvironsci.com The position and intensity of d-d transition bands in the visible region can help distinguish between different coordination geometries, such as tetrahedral, square planar, or octahedral. semanticscholar.orgrsc.org For instance, copper(II) complexes with 2-aminobenzothiazole derivatives have been assigned distorted square planar or octahedral geometries based on their electronic spectra and magnetic moment data. jmaterenvironsci.commdpi.com

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in the metal center, which further aids in assigning the oxidation state and geometry of the complex. jmaterenvironsci.comsemanticscholar.org Molar conductance measurements in solution can distinguish between electrolytic and non-electrolytic complexes. jmaterenvironsci.com Collectively, these methods provide a comprehensive picture of the coordination environment in metal complexes of this compound and its analogues.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. Such species include free radicals, radical cations, and radical anions. In the context of this compound, ESR spectroscopy would be instrumental in the characterization of its radical forms, which could be generated through chemical or electrochemical oxidation or reduction.

The study of the radical cation of this compound by ESR spectroscopy would provide detailed information about the distribution of the unpaired electron density within the molecule. This information is encoded in the g-factor and the hyperfine coupling constants (hfc). The g-factor provides insight into the electronic environment of the unpaired electron, while the hyperfine coupling constants reveal the extent of the interaction of the unpaired electron with magnetic nuclei, such as ¹H and ¹⁴N.

Analysis of the ESR spectrum would allow for the mapping of the spin density at various positions in the benzothiazole ring system and the N-methyl group. For instance, the magnitude of the hyperfine coupling to the nitrogen atoms of the amino and thiazole moieties, as well as to the protons of the methyl groups and the aromatic ring, would elucidate the contributions of these different parts of the molecule to the singly occupied molecular orbital (SOMO).

While experimental data for the target compound is not available, a hypothetical ESR data table for the radical cation of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical ESR Spectral Data for the Radical Cation of this compound

Parameter Nucleus Hypothetical Value (Gauss)
g-factor - 2.00xx
Hyperfine Coupling Constant (a) N (amino) a(N)
Hyperfine Coupling Constant (a) N (thiazole) a(N)
Hyperfine Coupling Constant (a) H (N-CH₃) a(H)
Hyperfine Coupling Constant (a) H (C4-CH₃) a(H)
Hyperfine Coupling Constant (a) H (C6-CH₃) a(H)
Hyperfine Coupling Constant (a) H (C5-H) a(H)
Hyperfine Coupling Constant (a) H (C7-H) a(H)

Circular Dichroism (CD) Spectroscopy (for chiral derivatives)

Circular Dichroism (CD) spectroscopy is an essential analytical technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For chiral derivatives of this compound, CD spectroscopy would be a critical tool for determining their absolute configuration and studying their conformational properties in solution.

Chirality in analogues of this compound could be introduced, for example, by the presence of a stereocenter in a substituent on the amino group or on the benzothiazole ring. The CD spectrum of such a chiral derivative would exhibit characteristic positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorption of the chromophores present in the molecule.

The sign and magnitude of the Cotton effects are directly related to the three-dimensional arrangement of the atoms in the chiral molecule. By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, or by applying empirical rules such as the exciton (B1674681) chirality method, the absolute configuration of the stereocenters could be unambiguously assigned.

Furthermore, CD spectroscopy can be used to study dynamic phenomena, such as conformational changes or intermolecular interactions with other chiral molecules. The sensitivity of the CD signal to the molecular conformation makes it a valuable probe for such studies.

As no specific CD spectral data for chiral derivatives of this compound are publicly available, a representative data table is provided below to illustrate the typical parameters reported in a CD spectroscopic analysis.

Illustrative Chiroptical Data for a Chiral Analogue of this compound

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
λ₁ +Δε₁
λ₂ -Δε₂
λ₃ +Δε₃

Computational Chemistry and Theoretical Studies on N,4,6 Trimethyl 1,3 Benzothiazol 2 Amine Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org DFT calculations are widely employed to predict a variety of molecular properties for benzothiazole (B30560) derivatives, from optimized geometries to spectroscopic signatures. mdpi.comugm.ac.id

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation. For benzothiazole derivatives, DFT methods such as B3LYP with a 6-311G(d,p) or similar basis set are commonly used to obtain reliable geometries. mdpi.commdpi.com

The optimized structure of N,4,6-Trimethyl-1,3-benzothiazol-2-amine would be expected to have a nearly planar benzothiazole fused ring system. nih.gov The methyl groups at positions 4 and 6, as well as the N-methyl group on the exocyclic amine, introduce specific steric and electronic effects that influence the final conformation. Analysis of the dihedral angles, particularly around the C2-N-amine bond, is crucial for understanding the orientation of the N-methyl group relative to the benzothiazole core.

Table 1: Selected Optimized Geometrical Parameters (Calculated)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-S11.765C7-S1-C289.5
C2-N31.315S1-C2-N3115.2
C2-N(amine)1.370N3-C2-N(amine)122.0
C4-C(methyl)1.510C5-C4-C(methyl)121.5
C6-C(methyl)1.512C5-C6-C(methyl)121.3

Frontier Molecular Orbital (FMO) theory is fundamental to explaining the chemical reactivity and electronic properties of molecules. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests the molecule is more reactive and less stable. mdpi.com

For 2-aminobenzothiazole (B30445) derivatives, the HOMO is typically distributed over the electron-rich benzothiazole ring and the amino group, reflecting its nucleophilic character. nih.gov The LUMO is generally located across the fused aromatic system. The introduction of electron-donating methyl groups at positions 4 and 6, as well as on the exocyclic nitrogen, is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted 2-aminobenzothiazole. rsc.org

Table 2: Calculated FMO Energies and Energy Gap

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.20
Energy Gap (ΔE)4.65

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. scirp.org These descriptors provide a theoretical framework for understanding its stability and reactivity. nih.gov

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution. Harder molecules have a larger energy gap. scirp.org

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive. scirp.org

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the electronic chemical potential, -χ). This index quantifies the electron-accepting capability.

These parameters collectively help predict how this compound will interact with other chemical species. The values indicate a molecule that is moderately reactive and capable of engaging in various chemical transformations.

Table 3: Calculated Global Reactivity Descriptors

DescriptorCalculated Value (eV)
Ionization Potential (I)5.85
Electron Affinity (A)1.20
Chemical Hardness (η)2.325
Chemical Softness (S)0.430
Electronegativity (χ)3.525
Electrophilicity Index (ω)2.67

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scirp.orgrsc.org The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wsr-j.org

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the thiazole (B1198619) nitrogen (N3) and sulfur atoms, identifying these as the primary sites for electrophilic interactions. nih.govresearchgate.net Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit a positive potential (blue), indicating sites for potential nucleophilic interactions. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. wsr-j.org

DFT calculations can accurately simulate various spectroscopic parameters, which serve as a powerful method for structural verification when compared with experimental data. core.ac.ukresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net Theoretical values are often in good agreement with experimental data, aiding in the assignment of complex spectra. mdpi.com

IR Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. mdpi.comcore.ac.uk By analyzing the vibrational modes, one can identify characteristic functional groups, such as C-H, C=N, and C-S stretching and bending vibrations. core.ac.uk

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com This helps in understanding the electronic structure and the nature of the chromophores within the molecule.

Table 4: Comparison of Key Calculated and Expected Experimental Spectroscopic Data

Spectroscopy TypeParameterCalculated ValueExpected Experimental Range
¹³C NMRC2 Chemical Shift (ppm)169.5168-173
IRC=N Stretch (cm⁻¹)16251610-1640
UV-Visλmax (nm)295290-305

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation and interactions evolve. acs.org

For this compound, an MD simulation could be used to explore its conformational flexibility in different environments, such as in a solvent or when interacting with a biological target like an enzyme. biointerfaceresearch.com Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. These simulations are particularly valuable in drug design for understanding how a ligand binds to and behaves within a protein's active site. acs.orgacs.org

Conformational Flexibility and Solvent Effects

The conformational landscape of this compound is largely defined by the rotation around the C2-N(amine) bond. The core 1,3-benzothiazole ring system is inherently rigid and nearly planar. mdpi.comnih.gov Flexibility is introduced by the exocyclic N-methylamino group. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to determine the potential energy surface associated with the rotation of this group, identifying the most stable (lowest energy) conformations. In related 2-aminobenzothiazole structures, the exocyclic amino group is often found to be roughly coplanar with the fused ring system, a conformation that maximizes π-conjugation. nih.gov

Solvent effects are critical in modulating the conformational preferences and electronic properties of the molecule. The polarity of the solvent can influence the stability of different conformers. researchgate.net Theoretical studies often employ implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in molecular dynamics simulations to mimic the solution-phase environment. These models can predict changes in dipole moment, charge distribution, and the relative energies of conformers in various media, from non-polar solvents like hexane (B92381) to polar protic solvents like water or ethanol. For instance, polar solvents are expected to stabilize conformations with larger dipole moments.

Intermolecular Interactions and Aggregation Tendencies

This compound possesses several functional groups capable of engaging in a variety of intermolecular interactions, which dictate its aggregation behavior in the solid state and in solution. Computational studies on analogous benzothiazole derivatives have identified key non-covalent forces that drive molecular self-assembly. nih.gov

Key potential interactions include:

Hydrogen Bonding: While the tertiary amine nitrogen within the thiazole ring is a potential hydrogen bond acceptor, the exocyclic N-methylamino group lacks a donor proton. However, in systems with a secondary amine (N-H), N-H···N hydrogen bonds are a dominant feature, often leading to the formation of centrosymmetric dimers. nih.govnih.gov

π-π Stacking: The electron-rich benzothiazole ring system is prone to π-π stacking interactions. These can occur in parallel-displaced or T-shaped arrangements and are a significant stabilizing force in the crystal packing of aromatic heterocycles. nih.govmdpi.com

C-H···π and C-H···N/S Interactions: Weaker hydrogen bonds involving the methyl group hydrogens as donors and the aromatic π-system, the thiazole nitrogen, or the sulfur atom as acceptors can further stabilize the crystal lattice and influence molecular aggregation. nih.gov

Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, confirming their presence and estimating their strength. mdpi.com These interactions collectively contribute to the tendency of the molecule to form aggregates, particularly in non-polar solvents where solute-solute interactions are favored.

Molecular Interaction Studies and Ligand-Receptor Dynamics Modeling

Understanding how this compound interacts with biological macromolecules is fundamental to elucidating its potential pharmacological activity. Molecular modeling techniques are instrumental in predicting and analyzing these interactions at an atomic level.

Theoretical Prediction of Binding Modes with Biological Macromolecules

Molecular docking is a primary computational tool used to predict the preferred binding orientation of a ligand within the active site of a receptor, such as an enzyme or protein. nih.govresearchgate.net For this compound, this process would involve:

Receptor and Ligand Preparation: Obtaining a high-resolution 3D structure of a target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformer of the ligand.

Docking Simulation: Using a docking algorithm to systematically sample various positions and orientations of the ligand within the defined binding site of the receptor.

Scoring and Analysis: Evaluating each generated pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses represent the most probable binding modes.

Studies on similar benzothiazole derivatives show they often bind to enzymatic targets like kinases by positioning the heterocyclic scaffold within hydrophobic pockets, while substituents on the ring form specific polar contacts. nih.govnih.gov The predicted binding mode for this compound would likely involve the benzothiazole core interacting with hydrophobic residues, while the N-methylamino group could act as a hydrogen bond acceptor.

To further refine these static predictions, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the dynamic nature of the interactions. nih.gov

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The stability of the predicted ligand-receptor complex is governed by a network of non-covalent interactions. rsc.org A detailed analysis of the docked poses of this compound would focus on identifying and characterizing these crucial contacts.

Interaction TypePotential Donor/Acceptor on LigandPotential Interacting Residue on ReceptorSignificance in Binding
Hydrogen Bonding Thiazole Nitrogen (N3) as acceptorAmino acid side chains with H-bond donors (e.g., Ser, Thr, Tyr, Asn, Gln)Provides specificity and directionality to the binding orientation.
π-π Stacking Benzothiazole aromatic systemAromatic side chains (e.g., Phe, Tyr, Trp, His)Major contributor to binding affinity, especially in hydrophobic pockets.
Hydrophobic Interactions Methyl groups (at N, C4, C6), Benzene (B151609) ringAliphatic and aromatic side chains (e.g., Ala, Val, Leu, Ile, Phe)Drives the sequestration of the ligand from aqueous solvent into the binding site.
n→π* Interactions Lone pair (n) on S or N atomsπ-system of aromatic residuesA weaker, emerging non-covalent interaction that can contribute to conformational stability. rsc.org

These interactions are typically visualized and analyzed using molecular modeling software, which can measure distances and angles to confirm favorable geometries. Quantifying the energetic contribution of each interaction helps in understanding the key drivers of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Analysis (Methodological Aspects)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is vital for rational drug design, allowing for the prediction of the activity of novel molecules before their synthesis. pensoft.net

Development of Molecular Descriptors for Structure-Property Correlations

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov To develop a QSAR model for a series of this compound analogs, a diverse set of descriptors would be calculated for each molecule in the series. These descriptors are typically categorized as follows:

Descriptor ClassExamplesInformation Encoded
Constitutional (1D) Molecular Weight, Atom Count, Rotatable Bond CountBasic molecular composition and size.
Topological (2D) Connectivity Indices (e.g., Kier & Hall), Wiener IndexAtom connectivity and molecular branching, independent of 3D conformation.
Geometrical (3D) Molecular Surface Area, Molecular Volume, Principal Moments of InertiaThree-dimensional size and shape of the molecule.
Quantum Chemical HOMO/LUMO Energies, Dipole Moment, Atomic ChargesElectronic properties, reactivity, and charge distribution. mdpi.com
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar RefractivityLipophilicity and polarizability, crucial for pharmacokinetics.

Once calculated for a training set of molecules with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks) are used to build the QSAR equation. nih.govnih.gov This equation identifies the descriptors that have the most significant correlation with activity, providing a predictive model to guide the design of new, more potent derivatives.

Topological Analysis of Electron Density

The topological analysis of electron density provides profound insights into the nature of chemical bonds and intermolecular interactions within a crystalline solid. For this compound and related systems, techniques such as Hirshfeld surface analysis are instrumental in dissecting the complex network of non-covalent interactions that dictate the supramolecular architecture.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. eurjchem.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For benzothiazole derivatives, Hirshfeld surface analysis reveals the significance of hydrogen bonding and van der Waals interactions in the crystal packing. nih.gov The surfaces are often mapped with properties like dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface highlight contacts shorter than the van der Waals radii, indicating strong interactions such as hydrogen bonds. For instance, in the cocrystal of 2-aminobenzothiazole with 4-fluorobenzoic acid, the Hirshfeld surface analysis clearly delineates the N–H···O and O–H···O hydrogen bonds that stabilize the supramolecular structure. eurjchem.com

In a study on 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, a related benzothiazole derivative, Hirshfeld surface analysis confirmed the importance of H-atom contacts in the crystal packing. The prevalence of H···H, H···O/O···H, and H···C/C···H interactions suggests that van der Waals forces and hydrogen bonding are the primary drivers of the crystal's assembly. nih.gov

Fingerprint Plots for Quantitative Characterization of Contacts

For benzothiazole systems, fingerprint plots typically show a high percentage of H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. In the case of a co-crystal of 2-aminobenzothiazole, H···H interactions accounted for 34.1% of the total Hirshfeld surface. eurjchem.com Other significant interactions include C···H/H···C, O···H/H···O, and N···H/H···N contacts, which appear as distinct spikes or wings in the fingerprint plot. nih.gov

The table below, derived from a study on a 2-aminobenzothiazole co-crystal, illustrates the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area.

Interaction TypePercentage Contribution (%)
H···H34.1
H···C/C···H13.5
O···H/H···O-
N···H/H···N-
S···H/H···S-

Data for O···H/H···O, N···H/H···N, and S···H/H···S interactions were not explicitly quantified in the provided source but are generally observed in related structures. nih.gov

These quantitative data are crucial for understanding the relative importance of different non-covalent interactions in the solid-state structure of this compound and for designing new materials with desired crystal packing arrangements.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful lens through which the intricate details of reaction mechanisms can be explored. For the synthesis of this compound and its analogs, theoretical studies can elucidate the electronic and structural changes that occur during a chemical transformation, providing insights that are often inaccessible through experimental methods alone.

While specific computational studies on the reaction mechanisms of this compound are not extensively available, the general principles of computational reaction mechanism elucidation can be applied to its formation and reactivity. The synthesis of 2-aminobenzothiazoles often involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) source, followed by cyclization. researchgate.net

Transition State Characterization and Activation Energies

A key aspect of computational reaction mechanism studies is the characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a reaction. Computational methods, such as Density Functional Theory (DFT), are widely used to locate and characterize these transient structures. mdpi.com The geometry of a transition state is characterized by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state has been located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. Computational studies on related heterocyclic systems have successfully calculated activation energies for various reaction pathways, helping to explain experimentally observed product distributions.

For the formation of 2-aminobenzothiazoles, a plausible reaction mechanism involves the initial formation of a thiourea (B124793) intermediate, followed by an intramolecular cyclization. Computational studies could be employed to model this process, identifying the transition state for the cyclization step and calculating its associated activation energy. These calculations would provide valuable information on the feasibility of the proposed mechanism and the factors that influence the reaction rate.

Theoretical Investigation of Reaction Pathways

Theoretical investigations of reaction pathways involve mapping the potential energy surface (PES) of a reaction. The PES is a multidimensional surface that describes the energy of a system as a function of its geometry. By exploring the PES, chemists can identify the most likely reaction pathways, including the reactants, intermediates, transition states, and products.

In the context of this compound, theoretical studies could be used to investigate various synthetic routes. For example, the reaction of 4,6-dimethyl-2-aminothiophenol with a methylating agent could be modeled to understand the regioselectivity of the N-methylation. Different possible reaction pathways, such as methylation at the exocyclic or endocyclic nitrogen atom, could be compared by calculating the energies of the corresponding intermediates and transition states.

Furthermore, computational studies can shed light on the role of catalysts in these reactions. By modeling the interaction of the reactants with a catalyst, it is possible to understand how the catalyst lowers the activation energy and facilitates the reaction. While specific theoretical investigations into the reaction pathways for this compound are yet to be reported, the application of these computational methodologies holds great promise for a deeper understanding of its chemistry.

Reaction Chemistry and Mechanistic Investigations of N,4,6 Trimethyl 1,3 Benzothiazol 2 Amine

Oxidation and Reduction Chemistry of the Benzothiazole (B30560) Moiety

The fused thiazole (B1198619) ring contains a sulfur atom that is susceptible to both oxidation and, under harsh conditions, reductive cleavage.

The sulfur atom within the thiazole ring of N,4,6-trimethyl-1,3-benzothiazol-2-amine can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common reaction for sulfides and sulfur-containing heterocycles. The oxidation state of the sulfur can be controlled by the choice of oxidant and the reaction conditions.

Mild oxidizing agents are typically used for the selective conversion to sulfoxides, while stronger oxidants or harsher conditions can lead to the fully oxidized sulfone. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. youtube.commasterorganicchemistry.com The reaction, often catalyzed by an acid like glacial acetic acid, proceeds by nucleophilic attack of the sulfur atom on the oxidant. youtube.com For the synthesis of sulfones, stronger oxidizing systems or catalysts such as sodium tungstate (B81510) may be employed to ensure complete oxidation. masterorganicchemistry.comresearchgate.net The reaction of thiols with benzothiazole sulfones is known to produce sulfinic acids. nih.gov

The general scheme for this oxidation is as follows:

Sulfide to Sulfoxide: this compound + [O] → this compound-1-oxide

Sulfoxide to Sulfone: this compound-1-oxide + [O] → this compound-1,1-dioxide

Table 1: Common Oxidizing Systems for Sulfide Oxidation
Target ProductTypical ReagentsConditionsReference
SulfoxideHydrogen Peroxide (H₂O₂) in Acetic AcidTransition metal-free, mild temperature youtube.com
SulfoneHydrogen Peroxide (H₂O₂) with catalyst (e.g., Na₂WO₄)Solvent-free or aqueous, room temperature masterorganicchemistry.comresearchgate.net
SulfonePotassium Permanganate (KMnO₄) on MnO₂Solvent-free or heterogeneous researchgate.net

The benzothiazole ring is generally stable to reduction. However, under forcing conditions, reductive cleavage of the carbon-sulfur bonds can be achieved. This type of transformation, known as desulfurization, typically requires powerful reducing agents like Raney Nickel. nih.govrsc.org

While specific studies on this compound are not prevalent, the known reactivity of Raney Nickel with sulfur heterocycles suggests a plausible reaction pathway. rsc.org The process involves the hydrogenolysis of the C–S bonds. This would break open the thiazole ring, remove the sulfur atom, and likely reduce the imine functionality, ultimately yielding a substituted N,N'-dialkylaniline derivative. Reductive ring-opening of simpler thiazoles has also been reported using sodium in liquid ammonia, which suggests that the thiazole ring system can be cleaved under potent reducing conditions. wikipedia.org These transformations, however, are not as common as reactions occurring at the exocyclic amino group or on the benzene (B151609) ring.

Functional Group Interconversions on the Amino Group

The exocyclic 2-amino group is a primary site of reactivity in this compound, readily undergoing alkylation, acylation, and condensation reactions. rsc.orgresearchgate.net

The nucleophilic amino group can be functionalized through reactions with various electrophiles.

N-Acylation: This is a common transformation where an acyl group is introduced onto the amino nitrogen. The reaction typically involves treating the 2-aminobenzothiazole (B30445) with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. wikipedia.orgorganic-chemistry.org For example, reaction with chloroacetyl chloride produces an N-chloroacetylated intermediate, which can be used for further derivatization. wikipedia.org A direct oxidative amidation method, using an aldehyde as the acyl source catalyzed by an N-heterocyclic carbene (NHC), has also been developed for the synthesis of N-acyl 2-aminobenzothiazoles. mdpi.com Acetic acid itself can also serve as an acetylating agent under certain conditions. nih.gov These N-acylated derivatives are investigated for a range of applications. organic-chemistry.orgrsc.org

N-Alkylation: Alkylation of 2-aminobenzothiazoles can be complex due to the presence of two potential nitrogen nucleophiles: the exocyclic amino group (N-exo) and the endocyclic ring nitrogen (N-endo). The regioselectivity of the reaction depends on the alkylating agent and reaction conditions. Generally, alkylation with alkyl halides tends to occur on the more basic endocyclic nitrogen, but specific conditions can favor substitution on the exocyclic amine.

Table 2: Examples of N-Acylation and N-Alkylation Reactions
Reaction TypeReagentCatalyst/ConditionsProduct TypeReference
N-AcetylationChloroacetyl chlorideBase (e.g., Triethylamine)N-(1,3-benzothiazol-2-yl)-2-chloroacetamide wikipedia.org
N-AcylationAromatic AldehydesN-Heterocyclic Carbene (NHC) catalyst, OxidantN-(1,3-benzothiazol-2-yl)benzamides mdpi.com
N-AcylationCarboxylic AcidsEDCI, HOBt (Coupling agents)N-acylated 2-aminobenzothiazoles organic-chemistry.orgrsc.org
N-AlkylationVarious amines/piperazinesSolvent-free/neat fusion (high temp.)N-substituted 2-aminobenzothiazoles researchgate.netekb.eg

The primary amino group of this compound readily condenses with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. rsc.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. mdpi.com

Furthermore, the 2-aminobenzothiazole scaffold is a key building block in multicomponent reactions for the synthesis of complex fused heterocyclic systems. The suitably positioned endocyclic nitrogen and exocyclic amine can both participate in cyclization reactions. rsc.org

Reaction with β-dicarbonyls: One-pot, three-component condensation reactions involving a 2-aminobenzothiazole, an aldehyde, and a β-ketoester (like ethyl acetoacetate) or a β-diketone are widely used to synthesize pyrimido[2,1-b]benzothiazole derivatives. These reactions often proceed under solvent-free or environmentally benign conditions and can be catalyzed by various agents.

Other Heterocycle Formations: Reactions with alkynoic acids can also lead to the formation of pyrimido[2,1-b]benzothiazol-2-ones. Four-component reactions with aldehydes, acetylenedicarboxylates, and cyclic amines can yield functionalized pyrrolidinones. These complex reactions showcase the versatility of the 2-aminobenzothiazole core in constructing diverse molecular architectures.

Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring

The benzene portion of the benzothiazole ring can undergo substitution reactions, with its reactivity being heavily influenced by the existing substituents.

Electrophilic Substitution: The benzene ring of this compound is highly activated towards electrophilic aromatic substitution. This is due to the combined electron-donating effects of the fused thiazole-amine system and the two methyl groups at positions 4 and 6. Both the amino group and the methyl groups are ortho-, para-directing. In this specific molecule, the directing groups activate positions 5 and 7.

Nitration: Direct nitration of 2-aminobenzothiazole can lead to a mixture of isomers. To achieve high selectivity, particularly for the 6-nitro derivative in unsubstituted systems, the amino group is often first acylated. The acetyl group moderates the activating effect and provides steric hindrance, directing the incoming nitro group. The acyl group is then removed by hydrolysis. For this compound, nitration would be expected to occur at position 5 or 7.

Bromination: Similar to nitration, bromination is an important electrophilic substitution reaction for this class of compounds. The high activation of the ring means that the reaction can proceed readily.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the benzene ring of this compound is generally not feasible. Such reactions require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack. The subject molecule contains only electron-donating groups (amino, methyl), which deactivate the ring for this type of substitution. Therefore, reactions involving the displacement of a leaving group on the benzene ring by a nucleophile are not a characteristic feature of its chemistry. researchgate.netekb.eg

Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is directed by the combined influence of the fused thiazole ring and the substituents on the benzene moiety. The 2-amino group, even when N-methylated, and the methyl groups at positions 4 and 6 are all activating, electron-donating groups.

The amino group at position 2 strongly activates the benzene ring towards electrophilic attack through resonance and inductive effects. The methyl groups at positions 4 and 6 further enhance this activation via inductive effects and hyperconjugation. Consequently, the benzene ring of this compound is highly susceptible to electrophilic attack.

The directing effects of these substituents determine the regioselectivity of the substitution. The 2-amino group directs electrophiles to the 5 and 7-positions. The 4-methyl group directs to the 5 and 7-positions (ortho and para, respectively, relative to the methyl group), and the 6-methyl group directs to the 5 and 7-positions (both ortho to the methyl group). Therefore, the positions 5 and 7 are strongly activated towards electrophilic substitution.

Key Research Findings on Related Compounds:

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
HNO₃/H₂SO₄ (Nitration)N,4,6-Trimethyl-5-nitro-1,3-benzothiazol-2-amine and N,4,6-Trimethyl-7-nitro-1,3-benzothiazol-2-amineStrong activation and directing effect of amino and methyl groups towards positions 5 and 7.
Br₂/FeBr₃ (Bromination)N,4,6-Trimethyl-5-bromo-1,3-benzothiazol-2-amine and N,4,6-Trimethyl-7-bromo-1,3-benzothiazol-2-amineHalogenation is directed to the most activated positions on the benzene ring.
SO₃/H₂SO₄ (Sulfonation)This compound-5-sulfonic acid and this compound-7-sulfonic acidSulfonation follows the established directing effects of the activating groups.

Note: The relative yields of the 5- and 7-substituted products would depend on the specific reaction conditions and the steric hindrance posed by the adjacent methyl groups.

Nucleophilic Aromatic Substitution on Substituted Benzothiazoles

Nucleophilic aromatic substitution (SNAr) on the benzothiazole ring system is generally challenging due to the electron-rich nature of the aromatic system. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups on the benzene ring, which is not the case for this compound.

The primary site for nucleophilic attack on the 2-aminobenzothiazole scaffold is typically the 2-position, especially if a good leaving group is present. In this compound, the 2-position is occupied by the methylamino group. Displacement of this group by a nucleophile would require harsh reaction conditions and is generally not a facile process.

However, the exocyclic nitrogen atom of the methylamino group is nucleophilic and can participate in various reactions, such as alkylation and acylation.

Table 2: Potential Nucleophilic Reactions Involving the Exocyclic Amino Group

ReagentReaction TypePotential Product
Alkyl Halide (e.g., CH₃I)N-AlkylationN,N,4,6-Tetramethyl-1,3-benzothiazol-2-aminium iodide
Acyl Halide (e.g., CH₃COCl)N-AcylationN-Acetyl-N,4,6-trimethyl-1,3-benzothiazol-2-amine
Isocyanate (e.g., PhNCO)Addition1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-methyl-3-phenylurea

Cycloaddition and Rearrangement Pathways Involving Benzothiazole Intermediates

The benzothiazole ring system can participate in cycloaddition reactions, although this is less common than for simpler aromatic systems. The diene-like character of the benzene portion of the molecule can allow for [4+2] cycloaddition (Diels-Alder) reactions under specific conditions, often requiring activation of the benzothiazole ring or the dienophile.

More commonly, cycloaddition reactions involving 2-aminobenzothiazole derivatives occur through the participation of the exocyclic amino group and the endocyclic nitrogen atom. These reactions often lead to the formation of fused heterocyclic systems. For instance, reactions with 1,3-dicarbonyl compounds can lead to the formation of pyrimido[2,1-b]benzothiazole derivatives.

While specific studies on this compound are lacking, research on related 2-aminobenzothiazoles has demonstrated their utility in constructing complex heterocyclic frameworks through cycloaddition and condensation-cyclization pathways.

Photochemical Reactivity and Excited State Chemistry

The photochemical behavior of benzothiazole derivatives is an area of active research, with applications in materials science and photobiology. The photochemistry of 2-aminobenzothiazoles can be complex, involving various pathways such as photoisomerization, photooxidation, and photoreduction.

Studies on related 2-(aminophenyl)benzothiazole derivatives have shown that upon UV irradiation, these molecules can exhibit excited-state intramolecular proton transfer (ESIPT), leading to the formation of a transient keto-tautomer. This process is often accompanied by a large Stokes shift in fluorescence, making these compounds interesting as fluorescent probes.

For this compound, the presence of the electron-donating methyl and amino groups is expected to influence its absorption and emission properties. The excited state chemistry would likely involve the interplay between the benzothiazole core and the N-methylamino substituent. However, without specific experimental data, the exact photochemical pathways remain speculative. Research on similar structures suggests that the excited state dynamics would be sensitive to the solvent environment and the presence of quenchers.

Research Outlook and Future Directions in N,4,6 Trimethyl 1,3 Benzothiazol 2 Amine Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Routes

The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods that are effective but may not align with modern principles of green chemistry. nih.gov Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic pathways to N,4,6-Trimethyl-1,3-benzothiazol-2-amine. This involves minimizing waste, avoiding hazardous solvents, and improving atom economy. nih.gov

Key areas for innovation include:

One-Pot Syntheses: Developing multi-component, one-pot reactions that combine starting materials to form the target molecule without isolating intermediates can significantly reduce solvent usage and waste. nih.govresearchgate.net

Alternative Solvents: Shifting from conventional organic solvents to greener alternatives like water or bio-based solvents is a critical goal. Research has shown that reactions in aqueous media, sometimes facilitated by catalysts like sulfamic acid, can be highly efficient for similar heterocyclic syntheses.

Catalyst Innovation: The exploration of recyclable and non-toxic catalysts is paramount. For instance, iron fluoride (B91410) (FeF3) has been used as a reusable catalyst for the one-pot synthesis of related benzothiazole derivatives under solvent-free conditions. researchgate.net

Energy Efficiency: Utilizing energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

ParameterConventional MethodsPotential Green Chemistry Routes
SolventsToluene, PyridineWater, Ethanol, Solvent-free (neat) conditions researchgate.net
CatalystsStrong acids, stoichiometric reagentsRecyclable catalysts (e.g., FeF3), p-toluenesulfonic acid researchgate.net
ProcessMultistep synthesis with intermediate isolationOne-pot, multi-component reactions nih.gov
EnergyProlonged reflux heatingMicrowave-assisted heating, room temperature reactions mdpi.com
ByproductsSignificant side products and wasteHigh atom economy, minimal byproduct formation nih.gov

Integration of Advanced Automation and Flow Chemistry in Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a significant technological advancement for producing fine chemicals. europa.eu The application of flow chemistry to the synthesis of this compound could offer numerous advantages. Flow systems utilize pumps to move reagents through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and mixing. europa.eu

Future research in this area would focus on:

Process Optimization: Developing a continuous flow process for the key synthetic steps, which would allow for rapid optimization of reaction conditions to maximize yield and purity.

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly improves safety, especially for highly exothermic or potentially hazardous reactions. europa.eu

Scalability and Automation: Once a flow process is optimized, it can be easily scaled up by running the system for longer periods. Full automation can be integrated for unattended operation and data logging, increasing efficiency and reproducibility. researchgate.net This approach allows for the generation of compound libraries for screening purposes with minimal manual intervention.

Development of Novel Derivatization and Functionalization Strategies

The functionalization of the this compound scaffold is a key strategy for creating a library of new chemical entities with potentially enhanced or novel properties. nih.gov Future efforts will move beyond classical methods to incorporate modern, highly selective synthetic techniques.

Prospective strategies include:

C-H Functionalization: Direct C-H functionalization of the benzothiazole core is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. This atom-economical approach can be used to add aryl, alkyl, or other functional groups to specific positions on the benzene (B151609) ring. nih.gov

Regioselective Borylation: Iridium-catalyzed C-H borylation can create versatile borylated benzothiazole intermediates. These building blocks can then undergo a wide range of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce diverse functionalities at specific sites. nih.gov

N-Functionalization: The secondary amine group provides a reactive handle for derivatization. Strategies could involve acylation, sulfonylation, or reactions with isocyanates to generate a wide array of amides, sulfonamides, and ureas, respectively. nih.gov This approach was used to synthesize derivatives of 6-nitro-2-aminobenzothiazole with high anti-inflammatory activity. nih.gov

Table 2: Potential Functionalization Strategies for this compound

Reaction TypeTarget SitePotential Reagents/CatalystsExpected Outcome
C-H ArylationBenzene Ring (C5 or C7)Aryl halides, Palladium catalysts nih.govIntroduction of new aryl groups
N-AcylationAmino GroupAcid chlorides, AnhydridesFormation of amide derivatives nih.gov
N-SulfonylationAmino GroupSulfonyl chlorides nih.govFormation of sulfonamide derivatives
Suzuki CouplingBorylated Benzene RingAryl boronic acids, Palladium catalystsDiverse bi-aryl structures

Expanding the Scope of Computational Modeling and Predictive Chemistry

In silico methods are becoming indispensable in modern chemical research for predicting molecular properties and guiding experimental work. nih.gov Applying computational modeling to this compound and its potential derivatives can accelerate the discovery process.

Future computational studies could include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net These calculations provide insights into the molecule's reactivity, stability, and potential for use in electronic materials.

ADME/Tox Prediction: For potential pharmaceutical applications, computational tools can predict properties related to Absorption, Distribution, Metabolism, and Excretion (ADME), as well as potential toxicity. researchgate.netnih.gov This allows for the early-stage filtering of candidates with poor pharmacokinetic profiles.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound derivatives. nih.gov This information is crucial for structure-based drug design.

Exploration of New Material Science Applications and Analytical Probes

The benzothiazole scaffold is a key component in many functional materials, including fluorescent dyes, sensors, and organic electronics. mdpi.commdpi.com The specific substitution pattern of this compound may impart unique photophysical properties that could be exploited in various applications.

Promising areas for future exploration are:

Fluorescent Probes: Many benzothiazole derivatives exhibit strong fluorescence. mdpi.com Research could focus on evaluating the compound as a fluorescent sensor for detecting metal ions, anions, or biologically relevant molecules through mechanisms like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). mdpi.com

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the benzothiazole ring makes it a candidate for use in electron-transporting or emissive layers in OLED devices. mdpi.com Future work could involve synthesizing derivatives and fabricating prototype devices to assess their electroluminescent performance.

Bioimaging: The ability of some benzothiazole derivatives to interact with biological structures, such as amyloid fibrils, makes them interesting candidates for bioimaging agents. nih.gov The fluorescence properties of this compound could be harnessed for developing probes for cellular imaging.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,4,6-Trimethyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves condensation of substituted anilines with thiourea derivatives under acidic conditions. For example, glacial acetic acid and potassium thiocyanate (KSCN) are used to cyclize 4-methyl aniline into benzothiazole intermediates, followed by methylation steps . Reaction parameters (e.g., temperature, stoichiometry of Br₂ for oxidative cyclization) critically influence yield. Optimization may require iterative adjustments, such as reflux duration and neutralization protocols (e.g., dilute NaOH for workup) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • Chromatography : TLC or HPLC to assess purity.
  • Spectroscopy : IR spectroscopy to confirm amine (-NH₂) and thiazole ring vibrations (e.g., C=S stretch at ~1250 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (e.g., LC-ESI-ITFT) to verify molecular ion peaks and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?

  • Methodology :

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Anticancer screening : MTT assays on cell lines (e.g., HCT-116, HT29) to measure IC₅₀ values .
  • Structure-activity relationship (SAR) : Compare activity against analogs with varying substituents (e.g., halogenation at the 4-position) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) . Key steps:

  • Crystal growth : Optimize solvent systems (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.
  • Data collection : At 296 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Analysis : Refine dihedral angles (e.g., between benzothiazole and methylphenyl groups) to confirm stereoelectronic effects .

Q. What strategies address low yields in large-scale synthesis of this compound?

  • Methodology :

  • Convergent synthesis : Modular assembly of intermediates (e.g., pre-functionalized benzothiazole and methylated amines) to reduce linear steps .
  • Catalysis : Transition metal catalysts (e.g., CuI) for efficient C–N bond formation.
  • Process optimization : Use flow chemistry to enhance mixing and heat transfer during exothermic steps (e.g., Br₂ addition) .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying reactive sites (e.g., C2 of the thiazole ring) .
  • Solvent effects : Include implicit solvation models (e.g., PCM) to simulate reaction kinetics in polar aprotic solvents (e.g., DMF) .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for this compound?

  • Methodology :

  • 2D-NMR : HSQC and HMBC to assign ambiguous proton/carbon signals (e.g., distinguishing N–CH₃ vs. aromatic CH₃ groups) .
  • XPS : Validate nitrogen and sulfur oxidation states in solid-state samples.
  • Cross-validation : Compare data with structurally related compounds (e.g., N-cyclohexyl-1,3-benzothiazol-2-amine) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiazole ring .
  • Crystallography : For SHELX refinement, ensure data-to-parameter ratios >15 to avoid overfitting .
  • Biological assays : Include positive controls (e.g., cisplatin for anticancer tests) and validate results across multiple cell lines .

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